Comparative Physicochemical Properties: N-(5-bromopyridin-2-yl)-2-cyanoacetamide vs. Unsubstituted Analog
N-(5-bromopyridin-2-yl)-2-cyanoacetamide exhibits a higher predicted LogP and molecular weight compared to its unsubstituted analog, N-(pyridin-2-yl)-2-cyanoacetamide, directly impacting its lipophilicity and potential for blood-brain barrier (BBB) penetration. The target compound's predicted pKa (4.37) also differs, influencing its ionization state and solubility at physiological pH relative to the parent compound .
| Evidence Dimension | Predicted Physicochemical Profile |
|---|---|
| Target Compound Data | MW: 240.06 g/mol; Predicted Density: 1.692±0.06 g/cm³; Predicted pKa: 4.37±0.10 |
| Comparator Or Baseline | N-(pyridin-2-yl)-2-cyanoacetamide (CAS 90004-06-1): MW: 161.16 g/mol; LogP and pKa values not specified |
| Quantified Difference | Increase in molecular weight by 78.9 g/mol and a significant shift in predicted pKa (baseline data unavailable for comparator) due to bromine substitution. |
| Conditions | Predicted values based on computational models; no experimental data provided for comparator . |
Why This Matters
The altered physicochemical profile, driven by the bromine substituent, provides a quantifiable basis for selecting this compound over the unsubstituted analog in lead optimization campaigns where enhanced lipophilicity or altered metabolic stability is desired.
